![molecular formula C16H14N2O2 B1424789 Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1173694-01-3](/img/structure/B1424789.png)

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate

Vue d'ensemble

Description

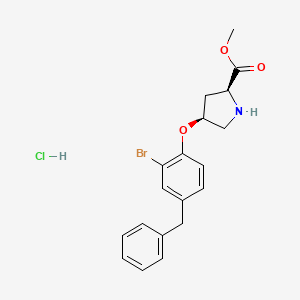

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1173694-01-3. It has a molecular weight of 266.3 and its IUPAC name is ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate .

Synthesis Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate is 1S/C16H14N2O2/c1-2-20-16(19)14-11-18-10-13(8-9-15(18)17-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized from various substrates from 2016 to 2021 . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate has a molecular weight of 266.3 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Activity

Research has highlighted the synthesis and pharmacological testing of a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, which were evaluated for their antiinflammatory and analgesic activities. Among these compounds, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid was identified as the most active, indicating the potential of such derivatives in treating inflammation and pain without causing significant damage to the gastrointestinal tract (Di Chiacchio et al., 1998).

Anti-Hepatitis B Virus (HBV) Activity

A series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-HBV activity. These compounds demonstrated significant efficacy in inhibiting the replication of HBV DNA, with IC50 values ranging from 1.3 to 9.1 µM. This study identified compounds with promising anti-HBV properties, offering potential therapeutic options for treating hepatitis B (Chen et al., 2011).

Catalytic Activity in Oxidation Reactions

The catalytic activities of heterocyclic compounds containing the imidazolo[1,2-a]pyridine moiety were explored, focusing on the oxidation of catechol to o-quinone with atmospheric oxygen. This research demonstrated that the rate of oxidation depends on various factors, including the nature of the ligand and the transition metals used. Such studies provide insights into the development of efficient catalysts for oxidation reactions, with potential applications in chemical synthesis and industrial processes (Saddik et al., 2012).

Antimicrobial Properties

The synthesis of novel pyrimidine derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate led to the development of compounds with reported antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Farag et al., 2008).

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research in this area, and future directions may include further exploration of its pharmaceutical applications and the development of more efficient synthesis methods.

Propriétés

IUPAC Name |

ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-18-10-13(8-9-15(18)17-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLILXYOUBSCYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719250 | |

| Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

1173694-01-3 | |

| Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

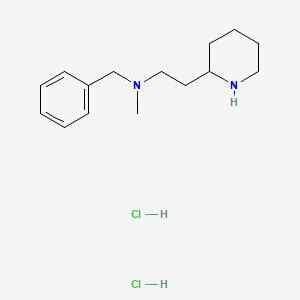

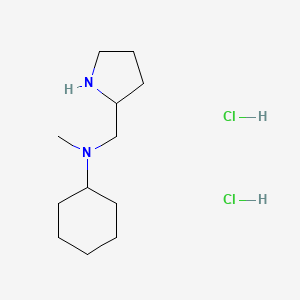

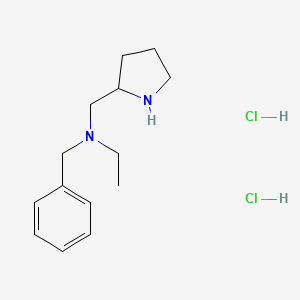

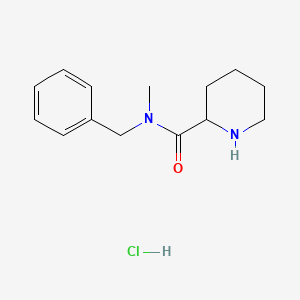

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

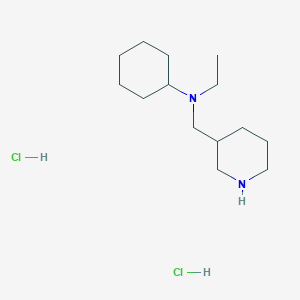

![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)

![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)